REACTION_CXSMILES
|
[NH3:1].C[CH:3]1[CH2:8][CH2:7][CH:6]([CH3:9])[CH2:5][C:4]1=[O:10].O=O.[CH3:13]O>>[C:9]([CH2:6][CH:7]([CH3:13])[CH2:8][CH2:3][C:4](=[O:10])[CH3:5])#[N:1]
|
Name
|
CuCl2
|
Quantity
|
0.015 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
CC1C(CC(CC1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a gas inlet tube and mechanical stirrer
|
Type
|
ADDITION
|
Details
|
To this solution is added
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
CUSTOM
|
Details
|
The methanol solvent is removed by rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
the product extracted in ether
|
Type
|
CONCENTRATION
|
Details
|
The ether layer is concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |